![molecular formula C10H20O3 B12528482 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- CAS No. 657429-08-8](/img/structure/B12528482.png)
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a butanol backbone, with an additional oxetane ring substituted at the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- typically involves the reaction of 2-butanol with an oxetane derivative. One common method is the nucleophilic substitution reaction where 2-butanol reacts with 3-ethyl-3-oxetanyl methanol under acidic or basic conditions to form the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity reactants and controlled temperature and pressure conditions are crucial to maximize yield and minimize by-products. The final product is typically purified using distillation or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or other alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under reflux conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or secondary alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce oxetane rings into complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butanol: A primary alcohol with a similar butanol backbone but without the oxetane ring.
2-Butanol: A secondary alcohol with a similar structure but lacking the oxetane substitution.
3-Ethyl-3-oxetanol: An oxetane derivative with a similar oxetane ring but different substitution patterns.
Uniqueness
2-Butanol, 1-[(3-ethyl-3-oxetanyl)methoxy]- is unique due to the presence of both the butanol backbone and the oxetane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
657429-08-8 |
|---|---|
Molekularformel |
C10H20O3 |
Molekulargewicht |
188.26 g/mol |
IUPAC-Name |
1-[(3-ethyloxetan-3-yl)methoxy]butan-2-ol |
InChI |
InChI=1S/C10H20O3/c1-3-9(11)5-12-6-10(4-2)7-13-8-10/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
DDAHWVFFYZRMBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COCC1(COC1)CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


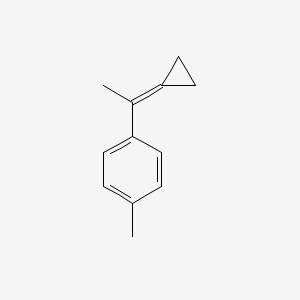
![[Naphthalene-1,4-diylbis(oxy)]bis[diphenyl(phenylsulfanyl)silane]](/img/structure/B12528411.png)
![6-[Benzyl(ethyl)amino]pyridin-3-ol](/img/structure/B12528418.png)
![4-bromo-2-[(E)-C-(1-ethylpyrazol-4-yl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12528433.png)
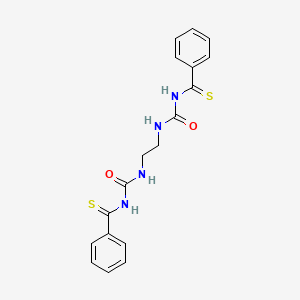
![N-(1-Azabicyclo[2.2.2]oct-3-yl)-4-methoxybenzamide](/img/structure/B12528446.png)
![1-Piperazinecarboxylic acid, 4-[6-[[5-bromo-4-(cyclopentylamino)-2-pyrimidinyl]amino]-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B12528454.png)

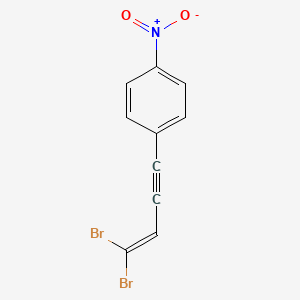
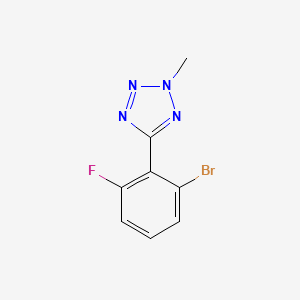
![4-[1-(4-Hydroxyphenyl)cyclohexyl]phenol;hydrate](/img/structure/B12528479.png)
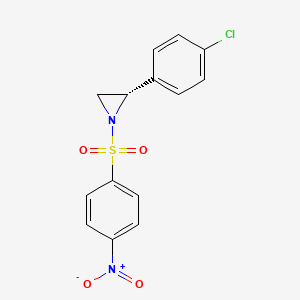
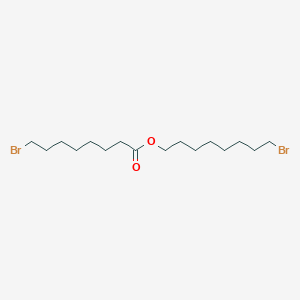
![2-{4-[Di(naphthalen-1-yl)phosphoryl]phenyl}-1,10-phenanthroline](/img/structure/B12528492.png)
